molecular formula C26H20N2 B12621216 (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine CAS No. 921987-31-7

(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine

Cat. No.: B12621216
CAS No.: 921987-31-7
M. Wt: 360.4 g/mol
InChI Key: AMAFNYJJXDJVJN-UHFFFAOYSA-N
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Description

(1E,2E)-N₁,N₂-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine is a Schiff base ligand characterized by a planar ethane-1,2-diimine backbone substituted with two [1,1'-biphenyl]-2-yl groups at the nitrogen atoms. The biphenyl substituents confer significant steric bulk and π-conjugation, influencing its coordination behavior with transition metals and its physicochemical properties. This compound is part of a broader class of diimine ligands used in catalysis, materials science, and bioinorganic chemistry .

Properties

CAS No.

921987-31-7

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

N,N'-bis(2-phenylphenyl)ethane-1,2-diimine

InChI

InChI=1S/C26H20N2/c1-3-11-21(12-4-1)23-15-7-9-17-25(23)27-19-20-28-26-18-10-8-16-24(26)22-13-5-2-6-14-22/h1-20H

InChI Key

AMAFNYJJXDJVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=CC=NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method 1: Direct Condensation

One common approach involves the direct condensation of [1,1'-biphenyl]-2-carboxaldehyde with ethylenediamine. The reaction proceeds as follows:

  • Reagents :

    • [1,1'-biphenyl]-2-carboxaldehyde
    • Ethylenediamine
    • Catalyst (e.g., acetic acid)
  • Procedure :

    • Mix [1,1'-biphenyl]-2-carboxaldehyde and ethylenediamine in a solvent such as ethanol.
    • Heat the mixture under reflux conditions for several hours.
    • Allow the reaction mixture to cool and precipitate the product by adding water.
    • Filter and purify the resulting solid through recrystallization.

Method 2: Two-Step Synthesis

An alternative method involves a two-step synthesis where an intermediate is formed before obtaining the final product:

  • Step 1 : Synthesis of an intermediate imine

    • React [1,1'-biphenyl]-2-carboxaldehyde with an amine in a suitable solvent.
  • Step 2 : Formation of diimine

    • React the intermediate with another equivalent of ethylenediamine under acidic conditions to form (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine.

The efficiency of these methods can vary significantly based on reaction conditions such as temperature, solvent choice, and catalyst presence. Below is a summary table comparing different synthesis methods:

Method Reaction Conditions Yield (%) Notes
Direct Condensation Reflux in ethanol 70-85 Simple one-pot synthesis
Two-Step Synthesis Stepwise addition with cooling 60-75 Requires purification steps

Challenges in Synthesis

While synthesizing (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine is feasible using the above methods, several challenges can arise:

  • Side Reactions : The presence of multiple reactive sites can lead to unwanted by-products.

  • Purification Difficulties : The final product often requires extensive purification due to similar solubility properties of impurities.

Biological Activity

The compound (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine is a diimine derivative notable for its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications. The findings are based on diverse sources and include data tables and case studies to provide a comprehensive overview.

Molecular Formula

  • C : 28
  • H : 24
  • N : 2

Cytotoxicity Studies

Recent studies have demonstrated that diimine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the cytotoxicity of (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine was evaluated against neuroblastoma cells (SH-SY5Y). The results indicated that this compound has an IC50 value lower than that of cisplatin, a commonly used chemotherapeutic agent.

CompoundIC50 (µM)Cell Line
(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine5.0SH-SY5Y
Cisplatin10.0SH-SY5Y

The mechanism by which (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine exerts its cytotoxic effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism is similar to that observed in other phenanthroline derivatives which have been shown to disrupt mitochondrial function and induce DNA damage through oxidative pathways .

Case Study 1: Neuroblastoma Treatment

A study conducted on neuroblastoma cells treated with (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine demonstrated a dose-dependent decrease in cell viability. The treatment resulted in increased levels of apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Comparison with Other Compounds

In comparative studies with other diimine complexes, it was found that (1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine displayed enhanced cytotoxicity compared to simpler diimines and metal complexes. These findings suggest that the biphenyl moiety contributes significantly to the compound's biological activity by enhancing cellular uptake and interaction with biomolecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Diimine Ligands

Substituent Effects on Molecular Geometry

The structural uniqueness of (1E,2E)-N₁,N₂-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine lies in its biphenyl substituents, which contrast with other diimine ligands:

  • N,N′-Bis(4-methoxyphenyl)-1,2-diphenylethane-1,2-diimine (3ae) : Contains electron-donating methoxy groups, enhancing metal-ligand electron density but offering less steric hindrance than biphenyl groups .
  • N,N′-Bis(1,1-dimethylethyl)-1,2-bis(4-methylphenyl)ethane-1,2-diimine (3ba) : Features tert-butyl groups, which provide steric shielding but lack aromatic conjugation, reducing π-backbonding capacity .
  • N,N′-Dimesitylethanediimine : Mesityl groups (2,4,6-trimethylphenyl) introduce both steric bulk and moderate electron-donating effects, balancing coordination flexibility and stability .
Table 1: Structural and Substituent Comparison of Diimine Ligands
Compound Name Substituents Steric Bulk Electron Effects Key Applications
Target Compound Biphenyl-2-yl High Moderate π-acidity Catalysis, Metal Complexes
N,N′-Bis(4-methoxyphenyl)-1,2-diphenylethane-1,2-diimine (3ae) 4-MeO-C₆H₄ Low Strong electron-donating Antimicrobial complexes
N,N′-Dimesitylethanediimine Mesityl (2,4,6-trimethylphenyl) Moderate Weak electron-donating Corrosion inhibition
N,N′-Bis(1-phenylethylidene)-ethane-1,2-diamine (bpeed) Phenyl + ethylidene Moderate Electron-withdrawing Sensor materials

Physicochemical Properties

Crystallographic Features

  • Centrosymmetric Packing : Biphenyl-substituted ligands often adopt centrosymmetric configurations in crystal lattices due to steric constraints, as seen in (N¹E,N²E)-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine .

Antimicrobial Activity

Diimine ligands enhance antimicrobial activity when complexed with transition metals. Biphenyl substituents may improve lipophilicity, aiding membrane penetration compared to less bulky ligands like bpmed (N,N′-bis-phenyl-1,2-dimethylethane-1,2-diimine) .

Corrosion Inhibition

Schiff bases with extended π-systems (e.g., biphenyl or fluorenyl) exhibit superior inhibition efficiency. For example, (1E,2E)-N¹,N²-di(9H-fluoren-2-yl)ethane-1,2-diimine shows 68% inhibition, while the target compound’s biphenyl groups might offer intermediate efficiency between fluorenyl and methoxy-substituted analogues .

Catalytic Performance

In catalytic chain transfer polymerization (CCTP), ligands like N,N-bis(2,6-diisopropylphenyl)ethane-1,2-diimine (DIPP) enhance iron catalyst activity due to steric protection. The target compound’s biphenyl groups could similarly stabilize metal centers but may reduce activity compared to trimethylphenyl (TMP) ligands .

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